Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
CAS No.: 1193390-15-6
Cat. No.: VC2806880
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193390-15-6 |
|---|---|
| Molecular Formula | C11H13N3O2 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
| Standard InChI | InChI=1S/C11H13N3O2/c1-4-16-11(15)9-5-7(2)12-10-6-8(3)13-14(9)10/h5-6H,4H2,1-3H3 |
| Standard InChI Key | BHMRBTWPKRHQAS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=NC2=CC(=NN12)C)C |
| Canonical SMILES | CCOC(=O)C1=CC(=NC2=CC(=NN12)C)C |
Introduction
Physical and Chemical Properties
Chemical Identity and Structure
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate is precisely identified through several standardized chemical identifiers. It has the CAS registry number 1193390-15-6, which serves as its unique identifier in chemical databases and literature . The compound possesses a molecular formula of C11H13N3O2 and a molecular weight of 219.24 g/mol .
The structure features a fused bicyclic core with a pyrazole ring connected to a pyrimidine ring, forming the pyrazolo[1,5-a]pyrimidine scaffold. This core structure is further substituted with methyl groups at positions 2 and 5, and an ethyl carboxylate functional group at position 7.
Chemical Parameters and Identifiers
The following table summarizes the key chemical parameters and standardized identifiers for Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate:
| Parameter | Value |
|---|---|
| Chemical Name | Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
| CAS Number | 1193390-15-6 |
| Molecular Formula | C11H13N3O2 |
| Molecular Weight | 219.24 g/mol |
| Standard InChI | InChI=1S/C11H13N3O2/c1-4-16-11(15)9-5-7(2)12-10-6-8(3)13-14(9)10/h5-6H,4H2,1-3H3 |
| Standard InChIKey | BHMRBTWPKRHQAS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=NC2=CC(=NN12)C)C |
| Canonical SMILES | CCOC(=O)C1=CC(=NC2=CC(=NN12)C)C |
| Purity | NLT 98% |
| Storage Conditions | Room temperature; stable at 20°C for up to 2 years |
Synthesis and Preparation Methods
Reported Synthesis Approaches for Pyrazolopyrimidines
A simple, high-yielding procedure for synthesizing novel pyrazolo[1,5-a]pyrimidine analogues has been reported via the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of H2SO4 using acetic acid as solvent . This method has been demonstrated to produce various pyrazolo[1,5-a]pyrimidine derivatives in yields ranging from 87-95% .
While pyrazolopyrimidines in general can be synthesized through various methods, the choice of starting materials and reaction conditions significantly influences the yield and purity of the final product. The specific synthesis of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate would likely involve careful selection of appropriately substituted precursors to achieve the desired substitution pattern.
Comparative Analysis with Structural Analogues
Comparison with Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
A structural isomer of the title compound is Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 162286-54-6), which differs in the position of one methyl group and the carboxylate group . This positional isomer shares the same molecular formula (C11H13N3O2) and molecular weight (219.24 g/mol) as Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate .
The following table presents a comparative analysis of these two structural analogues:
| Feature | Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate | Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
|---|---|---|
| CAS Number | 1193390-15-6 | 162286-54-6 |
| Molecular Formula | C11H13N3O2 | C11H13N3O2 |
| Molecular Weight | 219.24 g/mol | 219.24 g/mol |
| Methyl Positions | 2 and 5 | 2 and 7 |
| Carboxylate Position | 7 | 6 |
| Standard InChIKey | BHMRBTWPKRHQAS-UHFFFAOYSA-N | NPHJHMNEJZRHGG-UHFFFAOYSA-N |
Such positional isomers, despite having identical molecular formulas, often exhibit different biological activities and chemical behaviors due to the altered spatial arrangement of functional groups. This highlights the importance of precise structural characterization and the potential impact of substitution patterns on the properties and applications of these compounds.
Research and Development Implications
Structure-Activity Relationship Considerations
Studies on pyrazolopyrimidines often focus on structural modifications and biological evaluations to optimize their therapeutic potential. For compounds like Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate, the specific substitution pattern could significantly influence its biological activity profile.
Research on the dearomatization of pyrazolopyrimidine rings via reduction has shown the formation of geometric isomers with distinct conformational properties. Such structural modifications could potentially alter the binding affinity and selectivity of these compounds for specific biological targets, highlighting the importance of understanding structure-activity relationships in the development of pyrazolopyrimidine-based therapeutic agents.
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